molecular formula C17H12N4O2S B2519395 N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 952810-17-2

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2519395
CAS No.: 952810-17-2
M. Wt: 336.37
InChI Key: JQTQJPDIJKFYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole ring linked via a carboxamide group to a 1,3,4-oxadiazole moiety substituted with a 4-methylphenyl group. This dual-heterocyclic architecture is significant in medicinal chemistry due to the bioisosteric properties of 1,3,4-oxadiazole (improving metabolic stability) and the pharmacological relevance of benzothiazoles (e.g., antitumor, antimicrobial activities). The compound’s molecular formula is C₁₇H₁₄N₄O₂S, with a molecular weight of 338.38 g/mol.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-6-8-11(9-7-10)15-20-21-17(23-15)19-14(22)16-18-12-4-2-3-5-13(12)24-16/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTQJPDIJKFYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide. Research indicates that compounds in this class can inhibit tumor growth by targeting specific enzymes and pathways involved in cancer progression.

Case Study:
In a study published in MDPI, several oxadiazole derivatives were tested against various cancer cell lines. The most promising compounds exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines. Notably, some derivatives showed selectivity towards cancerous cells while sparing non-cancerous cells, indicating their potential as targeted cancer therapies .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 Value (μM)Selectivity
Compound AMCF-70.65High
Compound BSK-MEL-22.41Moderate
Compound CPANC-10.75High

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes.

Case Study:
A study focused on the synthesis of substituted oxadiazoles demonstrated significant inhibition of COX enzymes, suggesting their utility as anti-inflammatory agents . The findings suggest that these compounds could be developed into therapeutic drugs for inflammatory diseases.

Carbonic Anhydrase Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance.

Case Study:
Research published on the inhibition of human carbonic anhydrases showed that oxadiazole derivatives could selectively inhibit CA IX and CA XII at nanomolar concentrations. This selectivity is particularly relevant for developing treatments for cancer and other conditions where these isoforms are overexpressed .

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound NameCA IsoformK_i Value (nM)
Compound DCA IX89
Compound ECA II750

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Key Spectral Data
N-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide C₁₇H₁₄N₄O₂S 338.38 Benzothiazole, 4-methylphenyl Not reported IR/NMR/MS (unavailable)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 Amino thiazole, sulfanyl linker 134–178 IR: 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O)
3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one C₂₅H₁₇F₂N₅O₂S 517.51 Quinazolinone, difluorophenyl Not reported Docking score: 9.3
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) C₂₀H₁₈N₄O₂S₂ 410.51 Indole, sulfanyl-acetamide linker Not reported Enzyme inhibition data

Key Observations :

  • Substituent Effects : The benzothiazole group in the target compound may enhance π-π stacking interactions in biological targets compared to thiazole (7d) or indole (8g) derivatives. However, sulfanyl linkers in analogs like 7d and 8g could improve solubility via hydrogen bonding .
Enzyme Inhibition:
  • Compound 7d () showed moderate enzyme inhibition, likely due to the amino thiazole group’s interaction with catalytic residues .
  • The quinazolinone derivative () exhibited a high docking score (9.3), suggesting strong binding affinity to tankyrase, a cancer target. The 4-methylphenyl-oxadiazole moiety in both this compound and the target may contribute to hydrophobic interactions in enzyme pockets .
  • 8g () demonstrated activity against enzymes like cyclooxygenase, attributed to the indole group’s electron-rich aromatic system .

Inference for Target Compound :
The benzothiazole-carboxamide core in the target compound may offer superior binding to kinases or proteases compared to indole or thiazole derivatives, though experimental validation is required.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The benzothiazole group’s hydrophobicity may reduce aqueous solubility compared to acetamide-linked analogs (e.g., 8g) .
  • Metabolic Stability : The oxadiazole ring’s resistance to oxidation could enhance metabolic stability relative to esters or amides in other compounds .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS: 952810-17-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly in the context of anticancer and antimicrobial activities, supported by various research findings and data tables.

  • Molecular Formula : C17H12N4O2S
  • Molar Mass : 336.36778 g/mol
  • Structure : The compound features a benzothiazole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole moieties. For instance:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF-70.65
This compoundMEL-82.41

In one study, a related compound exhibited greater cytotoxicity than doxorubicin against T acute lymphoblastic leukemia cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Compounds with similar structural features were tested for their ability to inhibit bacterial growth and displayed promising results .
MicroorganismActivity
Escherichia coliInhibited
Staphylococcus aureusInhibited

The mechanisms underlying the biological activity of oxadiazole derivatives often involve the induction of apoptosis in cancer cells. Flow cytometry assays indicate that these compounds can trigger apoptotic pathways in a dose-dependent manner . The presence of specific functional groups in this compound likely contributes to its ability to interact with cellular targets effectively.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A comprehensive evaluation of various oxadiazole derivatives revealed that those with methyl substitutions showed enhanced anticancer activity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation :
    • Research indicated that specific structural modifications could enhance antibacterial efficacy against resistant strains of bacteria. The introduction of electron-withdrawing groups significantly improved activity profiles .

Q & A

Advanced Research Question

Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects .

Scaffold Hybridization : Fuse with pharmacophores like sulfonamides or thiadiazoles to enhance target selectivity (see Table 1 for examples) .

Computational Screening : Use QSAR models to predict bioactivity and prioritize synthetic targets .

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ModificationObserved ActivityReference
4-Chlorophenyl substitutionEnhanced antibacterial
Methoxy group additionImproved enzyme inhibition
Thiazole ring fusionIncreased anticancer potency

What experimental approaches are critical for elucidating the mechanism of action of this compound?

Advanced Research Question

Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .

Pathway Analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq) to map affected signaling pathways .

Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Lineweaver-Burk plots for competitive/non-competitive binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.